N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide
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Overview
Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a tetrahydroquinoline moiety with a fluorinated benzenesulfonamide group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the ethylsulfonyl group. The final step involves the sulfonamide formation with the fluorinated benzene derivative. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles can enhance efficiency and reduce environmental impact. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents .
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, such as amines or halides .
Scientific Research Applications
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions, particularly those involving sulfonamide groups.
Industry: It can be used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the fluorinated benzene ring can enhance binding affinity and specificity. These interactions can modulate various biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and tetrahydroquinoline derivatives, such as:
- N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-chloro-2-methylbenzenesulfonamide
- N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-bromo-2-methylbenzenesulfonamide .
Uniqueness
What sets N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both the ethylsulfonyl and fluorinated benzenesulfonamide groups enhances its reactivity and potential for targeted interactions, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S2/c1-3-26(22,23)21-10-4-5-14-6-8-16(12-17(14)21)20-27(24,25)18-9-7-15(19)11-13(18)2/h6-9,11-12,20H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUXPCMFEBZWKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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